4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Overview
Description
Desmethyl Erlotinib, also known as OSI-420, is an active metabolite of Erlotinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Desmethyl Erlotinib retains the pharmacological activity of its parent compound and plays a crucial role in its therapeutic effects .
Scientific Research Applications
Desmethyl Erlotinib has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Erlotinib and its metabolites.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its therapeutic potential in cancer treatment, particularly in overcoming resistance to Erlotinib.
Industry: Utilized in the development of new tyrosine kinase inhibitors and other targeted therapies.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine-5-carbonitrile derivatives, have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .
Mode of Action
EGFR is a tyrosine kinase that, when activated, can trigger a series of biochemical reactions leading to cell proliferation . By inhibiting EGFR, these compounds can potentially prevent or slow down the proliferation of cells .
Biochemical Pathways
Given its potential role as an egfr inhibitor, it may impact pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown antiproliferative activity against various human tumor cell lines . These compounds can potentially arrest the cell cycle and induce apoptotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Erlotinib is synthesized through the metabolic demethylation of Erlotinib. The process involves the removal of a methyl group from Erlotinib, facilitated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .
Industrial Production Methods: Industrial production of Desmethyl Erlotinib involves the large-scale synthesis of Erlotinib followed by its enzymatic or chemical demethylation. The process is optimized to ensure high yield and purity of the final product. High-performance liquid chromatography is often used to separate and purify Desmethyl Erlotinib from other metabolites .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Erlotinib undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of specific functional groups, although less common.
Substitution: Reactions where functional groups are replaced by other groups, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include hydroxylated derivatives and other minor metabolites, which are often analyzed using mass spectrometry and high-performance liquid chromatography .
Comparison with Similar Compounds
Gefitinib: Another epidermal growth factor receptor tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible inhibitor of the epidermal growth factor receptor and other members of the ErbB family.
Uniqueness: Desmethyl Erlotinib is unique due to its role as an active metabolite of Erlotinib, contributing significantly to the overall therapeutic effects of the parent compound. Its ability to inhibit the epidermal growth factor receptor tyrosine kinase and its involvement in overcoming resistance mechanisms make it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAKXNHFMATCHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298259 | |
Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89853-87-2 | |
Record name | 89853-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89853-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.